molecular formula C11H16N2O4S B5317885 N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide

カタログ番号 B5317885
分子量: 272.32 g/mol
InChIキー: KFZAWLWNRDNPSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide, also known as ESI-09, is a small molecule inhibitor that has been developed to target the RhoGTPase family of proteins. RhoGTPases are known to play a critical role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. ESI-09 has been shown to selectively inhibit the activity of RhoGTPases, making it a promising candidate for the development of new therapeutic agents.

作用機序

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide works by binding to the switch regions of RhoGTPases, which are critical for their activation and function. By inhibiting the activity of RhoGTPases, this compound can disrupt signaling pathways that are involved in cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the inhibition of angiogenesis. These effects are thought to be mediated by the inhibition of RhoGTPase activity.

実験室実験の利点と制限

One of the major advantages of N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide is its selectivity for RhoGTPases, which allows for the specific targeting of these proteins without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

将来の方向性

There are several potential future directions for research on N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide, including:
1. Investigation of the effects of this compound on other signaling pathways and cellular processes.
2. Development of more potent analogs of this compound that can be used in a wider range of applications.
3. Investigation of the use of this compound in combination with other therapeutic agents to enhance its effectiveness.
4. Examination of the potential use of this compound in the treatment of other diseases beyond cancer, such as cardiovascular disease and neurological disorders.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential as a therapeutic agent.

合成法

The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide involves a multi-step process that begins with the preparation of the starting material, ethyl 4-bromobenzoate. This compound is then reacted with glycine to form the intermediate, N-(4-bromobenzoyl)glycine ethyl ester. The intermediate is then reacted with sodium sulfite to form the sulfonamide, which is then treated with sodium hydride and alanine to form the final product, this compound.

科学的研究の応用

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide has been extensively studied in vitro and in vivo to investigate its potential as a therapeutic agent. In vitro studies have demonstrated that this compound can selectively inhibit the activity of RhoGTPases, leading to a reduction in cell migration and invasion. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of breast cancer and melanoma.

特性

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-17-9-4-6-10(7-5-9)18(15,16)13-8(2)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZAWLWNRDNPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。